Cas no 586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine)
586-02-7 structure
Product Name:(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
CAS No:586-02-7
MF:C48H93NO9
MW:828.253336668015
CID:2013338
PubChem ID:71768128
Update Time:2025-04-21
(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine Chemical and Physical Properties
Names and Identifiers
-
- (2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
- (R)-2-hydroxy-tetracosanoic acid-((1S,2R)-1-beta-D-galactopyranosyloximethyl-2-hydroxy-heptadec-3t-enylamide)
- (R)-2-Hydroxy-tetracosansaeure-((1S,2R)-1-beta-D-galactopyranosyloxymethyl-2-hydroxy-heptadec-3t-enylamid)
- (2S)-N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-2-hydroxytetracosanamide
- Q27145663
- Phrenosin
- Phrenosin [MI]
- 586-02-7
- 1-(D-galactosyl)-N-(2R)-2-hydroxy-tetracosanoylsphingosine
- 2-OH-24:0-GalC
- 1-(beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine
- TETRACOSANAMIDE, N-((1S,2R,3E)-1-((.BETA.-D-GALACTOPYRANOSYLOXY)METHYL)-2-HYDROXY-3-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
- XRV46R3BSQ
- Phrenosine (ox brain)
- Tetracosanamide, N-((1S,2R,3E)-1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecen-1-yl)-2-hydroxy-, (2R)-
- 2-hydroxytetracosanoylgalactosylceramide
- UNII-XRV46R3BSQ
- CHEBI:75966
- (2R)-N-[(2S,3R,4E)-1-(beta-D-galactopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
-
- Inchi: 1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1
- InChI Key: ZXWQZGROTQMXME-DRXHHKTBSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC([C@@H](CCCCCCCCCCCCCCCCCCCCCC)O)=O
Computed Properties
- Exact Mass: 827.685
- Monoisotopic Mass: 827.685
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 58
- Rotatable Bond Count: 41
- Complexity: 939
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 169A^2
- XLogP3: 14.9
Experimental Properties
- Density: 1.05
- Boiling Point: 923.1°Cat760mmHg
- Flash Point: 512.1°C
- Refractive Index: 1.518
- Specific Rotation: +4.5° (c = 2 in pyridine)
(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent